2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound that features a fluorophenoxy group, an oxadiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with hydrazine hydrate to form 4-fluorophenoxymethyl hydrazine. The hydrazine derivative is cyclized with carbon disulfide to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole intermediate is coupled with aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The fluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, while the oxadiazole ring can contribute to its stability and reactivity. The aniline moiety may facilitate interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
- 2-(5-((4-Bromophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
- 2-(5-((4-Methylphenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
Uniqueness
2-(5-((4-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for pharmaceutical applications.
Properties
Molecular Formula |
C15H12FN3O2 |
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Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-10-5-7-11(8-6-10)20-9-14-18-19-15(21-14)12-3-1-2-4-13(12)17/h1-8H,9,17H2 |
InChI Key |
VJHZLEIXOFYSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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